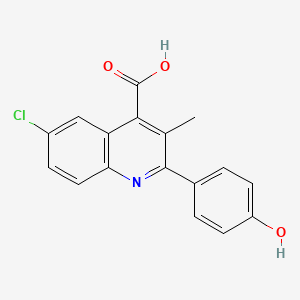

6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

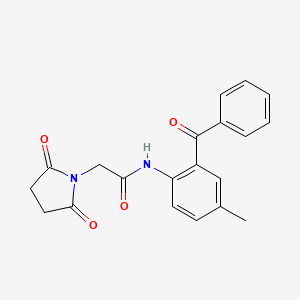

6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid is a chemical compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 . It is an intermediate in the synthesis of Quizalofop-p-tefuryl and (S)-Quizalofop Ethyl, which are used for analytical studies based on their enantiomeric separations .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which is a class of compounds that includes this compound, has been studied extensively. The easiest method for the synthesis of 4-hydroxy-2-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods include the reaction of anthranilic acid derivatives .Chemical Reactions Analysis

The chemical reactions involving 4-hydroxy-2-quinolones have been explored in various studies. These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .科学的研究の応用

Synthetic Routes and Derivatives

Researchers have developed synthetic routes to create quinoline derivatives, such as 4-phenylquinazoline derivatives, starting from hydroxyglycine and 2-aminobenzophenones. These derivatives, including those related to "6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid," show promising applications due to their structural diversity and potential biological activities (Hoefnagel et al., 1993).

Photophysical Properties

Another area of research involves the synthesis and study of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT). These compounds, including variants of quinoline carboxylic acids, exhibit dual emissions and large Stokes shifts, indicating their potential in optical applications and as fluorescent markers (Padalkar & Sekar, 2014).

Chemotherapeutic Activity

Quinolinecarboxylic acid derivatives have been synthesized and evaluated for their chemotherapeutic activities. These compounds, characterized by specific substituents at the quinoline nucleus, suggest the importance of quinoline derivatives in developing novel therapeutic agents (Frigola et al., 1987).

Large-Scale Synthesis for Pharmaceutical Intermediates

Efficient and practical large-scale synthesis methods have been developed for octahydrobenzo[quinoline] carboxylic acid methyl esters, demonstrating the industrial and pharmaceutical relevance of quinoline derivatives. These methodologies provide a foundation for synthesizing compounds like "this compound" on a large scale, underscoring their potential pharmaceutical applications (Bänziger et al., 2000).

Analytical Reagents

Quinoline derivatives, including "this compound," have been studied as analytical reagents for metal ion detection. Their ability to form stable complexes with various metals highlights their potential in analytical chemistry and environmental monitoring (Dutt et al., 1968).

Safety and Hazards

特性

IUPAC Name |

6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)19-16(9)10-2-5-12(20)6-3-10/h2-8,20H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANQTYWVIMDQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenethyl-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724055.png)

![2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724060.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2724061.png)

![2-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2724062.png)

![[3-Chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B2724068.png)

![tert-butyl N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/no-structure.png)

![3-[[Benzyl(methyl)amino]methyl]aniline](/img/structure/B2724074.png)

![Methyl 3-[1-(4-benzylpiperazin-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B2724076.png)